molecular formula C10H6N2O B13016260 2-Formyl-1H-indole-7-carbonitrile

2-Formyl-1H-indole-7-carbonitrile

Cat. No.: B13016260
M. Wt: 170.17 g/mol
InChI Key: AYINIWNGXJCFMQ-UHFFFAOYSA-N
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Description

2-Formyl-1H-indole-7-carbonitrile is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound this compound is characterized by the presence of a formyl group at the second position and a carbonitrile group at the seventh position on the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-1H-indole-7-carbonitrile typically involves the functionalization of the indole ring. One common method is the Vilsmeier-Haack reaction, which introduces the formyl group at the second position of the indole ring. This reaction involves the use of a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Formyl-1H-indole-7-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The carbonitrile group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form corresponding amides or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: 2-Carboxy-1H-indole-7-carbonitrile.

    Reduction: 2-Hydroxymethyl-1H-indole-7-carbonitrile.

    Substitution: 2-Formyl-1H-indole-7-carboxamide or 2-Formyl-1H-indole-7-carboxylate.

Scientific Research Applications

2-Formyl-1H-indole-7-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Formyl-1H-indole-7-carbonitrile involves its interaction with specific molecular targets and pathways. The formyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The carbonitrile group can act as an electrophilic site, facilitating reactions with nucleophiles in biological systems. These interactions can modulate various cellular processes, contributing to the compound’s biological activities .

Comparison with Similar Compounds

Similar Compounds

    2-Formyl-1H-indole-3-carbonitrile: Similar structure but with the carbonitrile group at the third position.

    2-Formyl-1H-indole-5-carbonitrile: Similar structure but with the carbonitrile group at the fifth position.

    3-Formyl-1H-indole-7-carbonitrile: Similar structure but with the formyl group at the third position.

Uniqueness

2-Formyl-1H-indole-7-carbonitrile is unique due to the specific positioning of the formyl and carbonitrile groups on the indole ring. This unique arrangement can influence its reactivity and biological activities, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C10H6N2O

Molecular Weight

170.17 g/mol

IUPAC Name

2-formyl-1H-indole-7-carbonitrile

InChI

InChI=1S/C10H6N2O/c11-5-8-3-1-2-7-4-9(6-13)12-10(7)8/h1-4,6,12H

InChI Key

AYINIWNGXJCFMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C#N)NC(=C2)C=O

Origin of Product

United States

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